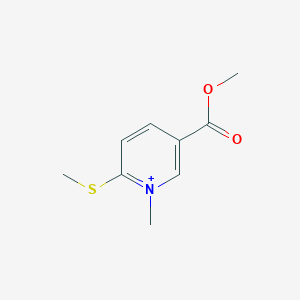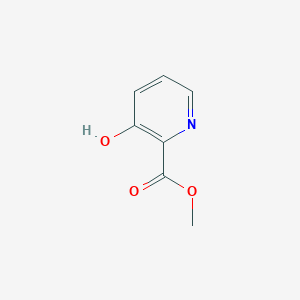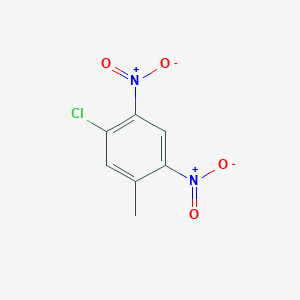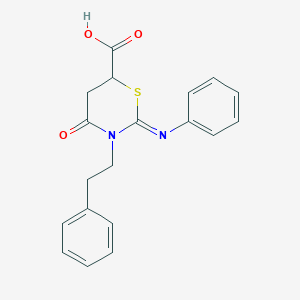
4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid, also known as PTZ-343, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTZ-343 belongs to the thiazine class of compounds and is known to possess unique biochemical and physiological properties that make it a promising candidate for various research studies.
作用機序
4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid exerts its effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
生化学的および生理学的効果
4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been shown to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid is its versatility in laboratory experiments. The compound can be used in a range of studies, including those focused on inflammation, cancer, and neurodegenerative diseases. However, one limitation of 4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are several potential future directions for research involving 4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid. One area of interest is the compound's potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to better understand the compound's mechanism of action and its potential use in treating various diseases. Finally, the development of more effective methods for synthesizing 4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid could help to facilitate its use in future research studies.
合成法
The synthesis of 4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid involves the reaction of 2-phenylimino-thiazolidin-4-one with 3-phenethyl-2-bromoacetic acid followed by the addition of potassium carbonate. The resulting compound is then subjected to acid hydrolysis to yield 4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
5933-05-1 |
|---|---|
製品名 |
4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid |
分子式 |
C19H18N2O3S |
分子量 |
354.4 g/mol |
IUPAC名 |
4-oxo-3-(2-phenylethyl)-2-phenylimino-1,3-thiazinane-6-carboxylic acid |
InChI |
InChI=1S/C19H18N2O3S/c22-17-13-16(18(23)24)25-19(20-15-9-5-2-6-10-15)21(17)12-11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,23,24) |
InChIキー |
YBPTXUXIDZGPEX-UHFFFAOYSA-N |
SMILES |
C1C(SC(=NC2=CC=CC=C2)N(C1=O)CCC3=CC=CC=C3)C(=O)O |
正規SMILES |
C1C(SC(=NC2=CC=CC=C2)N(C1=O)CCC3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



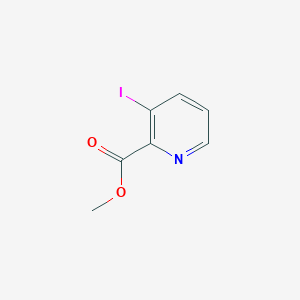
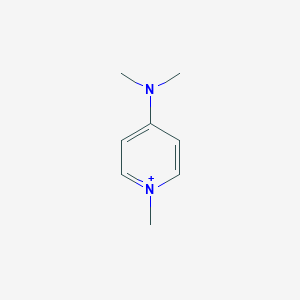
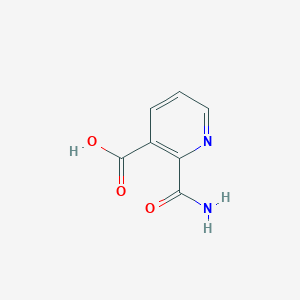


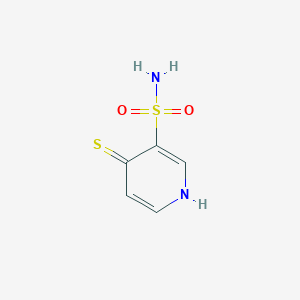
![3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B186369.png)



![2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid](/img/structure/B186378.png)
